molecular formula C15H13N3O2S2 B5887220 N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Katalognummer B5887220
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: KKCQDIIMLNHEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide, commonly known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed to treat pain and inflammation. It is a prodrug that is metabolized in vivo to produce a potent anti-inflammatory agent, H2S-releasing naproxen. ATB-346 has been shown to exhibit superior anti-inflammatory and analgesic properties compared to traditional NSAIDs, with fewer gastrointestinal side effects.

Wirkmechanismus

ATB-346 works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to pain and inflammation. In addition, ATB-346 releases hydrogen sulfide (H2S), which has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ATB-346 is its potent anti-inflammatory and analgesic effects, with a reduced risk of gastrointestinal toxicity compared to traditional N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamides. However, one limitation is that it is a prodrug that requires metabolic activation in vivo, which may complicate its use in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for the use of ATB-346. One area of research is the development of new formulations that optimize its therapeutic efficacy and reduce the risk of side effects. Another area of research is the investigation of its potential use in treating other inflammatory conditions, such as asthma and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanisms of action of ATB-346 and its potential interactions with other drugs.

Synthesemethoden

The synthesis of ATB-346 involves the reaction of 2-amino-4-(phenylsulfonamido)thiazole with 3-bromoaniline in the presence of a palladium catalyst. The resulting product is then treated with sodium hydride and naproxen acid chloride to produce the prodrug, ATB-346.

Wissenschaftliche Forschungsanwendungen

ATB-346 has been extensively studied for its potential use in treating pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that ATB-346 exhibits potent anti-inflammatory and analgesic effects, with a reduced risk of gastrointestinal toxicity compared to traditional N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamides.

Eigenschaften

IUPAC Name

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c16-15-17-14(10-21-15)11-5-4-6-12(9-11)18-22(19,20)13-7-2-1-3-8-13/h1-10,18H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCQDIIMLNHEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.